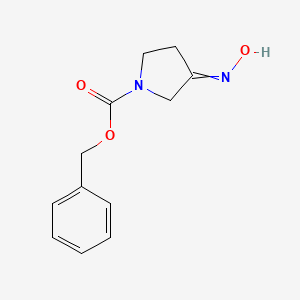

Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate

Descripción

BenchChem offers high-quality Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1051936-08-3 |

|---|---|

Fórmula molecular |

C12H14N2O3 |

Peso molecular |

234.25 g/mol |

Nombre IUPAC |

benzyl 3-hydroxyiminopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H14N2O3/c15-12(14-7-6-11(8-14)13-16)17-9-10-4-2-1-3-5-10/h1-5,16H,6-9H2 |

Clave InChI |

RIOZHEJEIUVOTK-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CC1=NO)C(=O)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Comprehensive Physicochemical Profiling and Synthetic Utility of Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, functionalized pyrrolidines are privileged scaffolds, frequently utilized to impart conformational restriction, improve metabolic stability, and modulate the physicochemical properties of pharmacophores. Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate (CAS: 1051936-08-3), commonly referred to as 1-Cbz-3-pyrrolidinone oxime, serves as a highly versatile, orthogonally protected intermediate .

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic logic governing its synthesis, and its downstream utility in generating 3-aminopyrrolidine derivatives. By detailing self-validating experimental protocols, this guide aims to equip researchers with the foundational knowledge required to seamlessly integrate this building block into complex synthetic workflows.

Chemical Identity and Physicochemical Profiling

Understanding the physicochemical parameters of an intermediate is critical for predicting its behavior during extraction, chromatography, and subsequent transformations. The presence of the carboxybenzyl (Cbz) group provides high lipophilicity and UV-activity, while the oxime moiety introduces a highly polar, hydrogen-bond donating locus.

Quantitative Data Summary

The following table summarizes the core physicochemical and computational data for Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate .

| Property | Value | Mechanistic / Practical Implication |

| IUPAC Name | Benzyl (3E/Z)-3-(hydroxyimino)pyrrolidine-1-carboxylate | Indicates the presence of stereoisomerism at the C=N bond. |

| CAS Number | 1051936-08-3 | Standard registry identifier for procurement and safety tracking. |

| Molecular Formula | C12H14N2O3 | Confirms the stoichiometry for mass spectrometry (MS) validation. |

| Molecular Weight | 234.25 g/mol | Utilized for precise stoichiometric calculations in scale-up. |

| Topological Polar Surface Area | ~62.1 Ų | Dictates normal-phase chromatography retention (highly polar). |

| Hydrogen Bond Donors | 1 (N-OH) | Enables specific interactions; causes tailing on unbuffered silica. |

| Hydrogen Bond Acceptors | 4 (N, O, O, O) | Contributes to aqueous solubility during biphasic workups. |

| Rotatable Bonds | 4 | Influences the entropy of crystallization and solid-state packing. |

Structural Dynamics: E/Z Isomerism

Because the C2 and C4 methylenes of the pyrrolidine ring exist in different stereoelectronic environments (C2 is adjacent to the electron-withdrawing N-Cbz group, while C4 is not), the condensation of hydroxylamine with the asymmetric ketone yields a mixture of E and Z isomers. In most medicinal chemistry applications, separating these isomers is unnecessary, as subsequent reduction to the primary amine collapses the stereocenter, yielding a racemic mixture of 3-aminopyrrolidine (which can later be resolved via chiral chromatography or chiral salt formation).

Mechanistic Logic of Synthesis

The synthesis of Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate relies on the condensation of 1-Cbz-3-pyrrolidinone with hydroxylamine. The fundamental causality behind the success of this reaction is pH control .

Hydroxylamine is typically supplied as a stable hydrochloride salt ( NH2OH⋅HCl ). To render it nucleophilic, a base (such as sodium acetate) must be added. However, the system must remain mildly acidic (pH 4.5–5.5). If the solution is too basic, the carbonyl oxygen of the starting ketone is not protonated, rendering the electrophilic carbon unreactive. If the solution is too acidic, the hydroxylamine remains protonated ( NH3+OH ) and non-nucleophilic. Sodium acetate acts as a perfect buffer, freeing the hydroxylamine while maintaining the optimal acidic environment for carbonyl activation.

Fig 1. Mechanistic pathway of oximation highlighting the necessity of pH control for activation.

Downstream Applications: The Orthogonality of the Cbz Group

The primary reason researchers select the Cbz-protected oxime over a Boc-protected variant is orthogonality and tandem reactivity . The Cbz group is highly stable to the acidic conditions of the oximation step. During downstream processing, the chemist has absolute control over the fate of the molecule:

-

Chemoselective Reduction: If the synthetic route requires the pyrrolidine nitrogen to remain protected while the oxime is converted to a primary amine, mild single-electron transfer reagents (e.g., Zn/AcOH) or hydride systems ( NiCl2/NaBH4 ) can be used. The Cbz group remains untouched.

-

Tandem Global Deprotection/Reduction: If the goal is the fully unprotected 3-aminopyrrolidine, subjecting the oxime to catalytic hydrogenation ( H2 , Pd/C) will simultaneously reduce the N-O bond, reduce the C=N bond, and cleave the Cbz group via hydrogenolysis in a single, highly efficient step.

Fig 2. Divergent reduction logic demonstrating the orthogonality of the Cbz protecting group.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a physical or analytical observation that confirms the success of the transformation before proceeding.

Protocol 1: Synthesis of Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate

Reagents:

-

1-Cbz-3-pyrrolidinone: 1.0 equivalent

-

Hydroxylamine hydrochloride ( NH2OH⋅HCl ): 1.5 equivalents

-

Sodium acetate ( NaOAc ): 1.5 equivalents

-

Solvent: Ethanol / Water (4:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-Cbz-3-pyrrolidinone in ethanol. Causality: Ethanol ensures complete solvation of the organic ketone while remaining miscible with the aqueous buffer to follow.

-

Buffer Preparation: In a separate flask, dissolve NH2OH⋅HCl and NaOAc in a minimal amount of distilled water. Stir for 5 minutes until effervescence ceases.

-

Addition: Add the aqueous buffer solution dropwise to the ethanolic ketone solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 3 hours.

-

Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 1:1 Hexanes/Ethyl Acetate). Visualize under 254 nm UV light.

-

Validation Check: The starting material ( Rf≈0.6 ) should be entirely consumed. A new, more polar spot ( Rf≈0.3 ) will appear. To confirm the presence of the oxime hydroxyl group, dip the plate in a KMnO4 stain and heat gently; the product spot will immediately turn bright yellow against a purple background due to the reduction of Mn(VII).

-

-

Workup: Concentrate the mixture under reduced pressure to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate ( 3×20 mL). Causality: Ethyl acetate is an excellent hydrogen-bond accepting solvent, ensuring complete extraction of the polar oxime.

-

Purification: Wash the combined organic layers with brine to break any emulsions and pre-dry the solution. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the product as a white to off-white solid.

-

Analytical Confirmation: LC-MS should reveal a primary peak with an m/z of 235.1 [M+H]+ .

Protocol 2: Chemoselective Reduction to 1-Cbz-3-aminopyrrolidine

Reagents:

-

Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate: 1.0 equivalent

-

Zinc dust (activated): 5.0 equivalents

-

Solvent: Glacial Acetic Acid

Step-by-Step Methodology:

-

Preparation: Dissolve the oxime in glacial acetic acid at room temperature.

-

Reduction: Slowly add activated Zinc dust in portions over 15 minutes to control the exothermic reaction. Causality: The slow addition prevents thermal runaway and suppresses the formation of dimeric side-products.

-

Reaction: Stir aggressively for 4 hours at room temperature.

-

Self-Validation (LC-MS): Sample an aliquot, dilute with methanol, and filter through a syringe filter. LC-MS should show the disappearance of m/z 235.1 and the emergence of m/z 221.1 [M+H]+ .

-

Workup: Filter the heterogeneous mixture through a pad of Celite to remove unreacted Zinc salts. Wash the pad generously with ethyl acetate.

-

Neutralization: Carefully neutralize the acidic filtrate by adding saturated aqueous NaHCO3 until CO 2 evolution ceases and the pH reaches ~8. Causality: The basic pH ensures the newly formed primary amine is deprotonated, allowing it to partition into the organic layer during extraction.

-

Isolation: Separate the organic layer, dry over Na2SO4 , and concentrate to yield the target amine.

References

-

ChemRadar. "BENZYL 3-(HYDROXYIMINO)PYRROLIDINE-1-CARBOXYLATE CAS#1051936-08-3 | Global PFAS Screening Tool." ChemRadar Database. Available at:[Link]

-

Capot Chemical. "1051936-08-3 | benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate Product Specifications and MSDS." Capot Chemical Catalog. Available at: [Link]

Structural Elucidation of Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate: A Comprehensive NMR Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate (CAS: 1051936-08-3) Synonyms: 1-Cbz-3-pyrrolidinone oxime; 1-N-Cbz-3-pyrrolidinone oxime

Executive Summary

Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate is a critical intermediate in the synthesis of complex azabicyclo compounds, dipeptidyl peptidase-IV (DPP-IV) inhibitors, and various protein phosphatase modulators [1, 2]. Despite its relatively low molecular weight (234.25 g/mol ), the structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents significant analytical challenges.

As a Senior Application Scientist, I frequently observe researchers misinterpreting the NMR spectra of this molecule, often mistaking inherent structural dynamics for sample impurities. This whitepaper demystifies the 1 H and 13 C NMR data of 1-Cbz-3-pyrrolidinone oxime by explaining the causality behind its spectral complexity—specifically, the interplay between carbamate restricted rotation (rotamers) and oxime geometric isomerism (E/Z isomers).

Structural Dynamics & Causality

To accurately interpret the NMR data of this compound, one must understand the two distinct dynamic processes occurring within the molecule at room temperature (298 K).

Carbamate Restricted Rotation (Rotamers)

The benzyloxycarbonyl (Cbz) protecting group at the N1 position forms a carbamate linkage. The lone pair of electrons on the pyrrolidine nitrogen delocalizes into the adjacent carbonyl π -system. This resonance imparts partial double-bond character to the N–CO bond, raising the energy barrier to rotation ( ΔG‡≈15−18 kcal/mol).

Because this rotation is slower than the NMR timescale at 298 K, the molecule exists as two distinct conformational isomers (rotamers) in solution. This results in the "doubling" or severe broadening of signals, particularly for the pyrrolidine ring carbons (C2, C4, C5) and their attached protons.

Oxime Geometric Isomerism (E and Z)

The condensation of hydroxylamine with the C3 ketone yields an oxime group. Because the pyrrolidine ring is unsymmetrical (C2 is a CH2 flanked by nitrogen, while C4 is a standard aliphatic CH2 ), the resulting oxime can exist as distinct E and Z isomers. The anisotropic deshielding effect of the oxime hydroxyl group heavily influences the chemical shifts of the adjacent C2 and C4 protons, depending on its spatial orientation.

When combined, the rotameric populations and the E/Z isomeric mixture can theoretically produce up to four distinct micro-states in the NMR spectrum, making high-resolution assignment a rigorous exercise in structural logic.

Experimental Workflows

Synthesis Protocol (Self-Validating System)

To ensure the integrity of the NMR data, the compound must be synthesized and purified to >98% fidelity [3]. The following protocol utilizes a self-validating buffering system to maximize oxime yield.

-

Reagent Preparation: Dissolve 1.0 equivalent (e.g., 2.19 g, 10.0 mmol) of benzyl 3-oxopyrrolidine-1-carboxylate in 25 mL of absolute ethanol.

-

Nucleophile Generation: Add 1.5 equivalents (1.04 g, 15.0 mmol) of hydroxylamine hydrochloride ( NH2OH⋅HCl ).

-

Buffering (Critical Step): Add 1.5 equivalents (1.23 g, 15.0 mmol) of anhydrous sodium acetate ( NaOAc ). Causality: NaOAc neutralizes the HCl , liberating the free, nucleophilic hydroxylamine. Without this buffer, the acidic environment would protonate the hydroxylamine, rendering it non-nucleophilic and stalling the reaction.

-

Reflux & Monitoring: Heat the mixture to 75°C under an inert nitrogen atmosphere for 3 hours. Validate completion via TLC (Hexanes:EtOAc 1:1, visualized with KMnO4 stain).

-

Workup: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate (50 mL) and distilled water (50 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4 , and concentrate to yield the product as a viscous oil or crystalline solid.

NMR Acquisition Protocol

-

Solvent: CDCl3 (contains 0.03% v/v TMS as an internal standard).

-

Concentration: 15-20 mg/0.6 mL for 1 H; 50-70 mg/0.6 mL for 13 C.

-

Temperature: 298 K (Standard) and 350 K (Variable Temperature in DMSO- d6 for rotamer coalescence).

-

Relaxation Delay (D1): Set to 2.0 seconds for 1 H and 2.5 seconds for 13 C to ensure complete relaxation of the quaternary carbamate and oxime carbons.

Analytical Workflow Diagram

Below is the logical workflow for resolving the complex spectra generated by this molecule.

Figure 1: Analytical workflow for resolving NMR complexity in carbamate-protected pyrrolidine oximes.

1 H NMR Spectroscopy Data & Interpretation

The following table summarizes the expected 1 H NMR data at 400 MHz in CDCl3 at 298 K. Because of the rotamers and isomers, many signals appear as multiplets or broadened singlets.

Table 1: 1 H NMR Assignments for Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate

| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Notes |

| 8.20 – 8.80 | br s | 1H | =N–OH (Oxime) | Highly variable based on concentration/hydrogen bonding. Exchanges with D2O . |

| 7.28 – 7.42 | m | 5H | Ar–H (Phenyl) | Standard aromatic multiplet for the Cbz protecting group. |

| 5.12 – 5.18 | s (br) | 2H | Ph–CH 2 –O | Appears as a slightly broadened singlet due to minor rotameric differences. |

| 4.15 – 4.30 | m | 2H | N–CH 2 –C=N (C2) | Deshielded by both the N1 carbamate and the C3 oxime. Shows doubling/broadening. |

| 3.55 – 3.75 | m | 2H | N–CH 2 – CH2 (C5) | Adjacent to N1. Broadened due to restricted rotation of the Cbz group. |

| 2.65 – 2.85 | m | 2H | C=N–CH 2 (C4) | Adjacent to the oxime. The chemical shift varies depending on E/Z oxime geometry. |

Expert Insight: If you observe a 1:1 doubling of the C2 and C4 protons, you are likely observing the E and Z isomers. If the ratio is roughly 60:40 or 70:30, it is primarily driven by the carbamate rotamers. Heating the sample to 350 K in DMSO- d6 will cause the rotameric signals to coalesce into sharp peaks, allowing you to definitively quantify the E/Z oxime ratio.

13 C NMR Spectroscopy Data & Interpretation

13 C NMR is highly sensitive to the spatial environment. The restricted rotation of the Cbz group will almost certainly cause the C2, C4, and C5 carbons to appear as doubled peaks (pairs of signals separated by 0.5 to 1.5 ppm).

Table 2: 13 C NMR Assignments for Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate

| Chemical Shift ( δ , ppm) | Assignment | Causality / Notes |

| ~158.5 | C =N–OH (Oxime C3) | Characteristic downfield shift for an oxime carbon. |

| ~154.8 | N–C =O (Carbamate) | Carbonyl carbon of the Cbz group. |

| ~136.5 | Ar–C (Ipso) | Quaternary aromatic carbon of the benzyl group. |

| 128.6, 128.2, 128.0 | Ar–C H (Ortho, Meta, Para) | Standard phenyl ring carbons. |

| ~67.1 | Ph–C H 2 –O | Benzyl methylene carbon. |

| 46.2 / 47.5 | N–C H 2 –C=N (C2) | Doubled. Highly sensitive to rotameric state due to proximity to both N1 and C3. |

| 43.8 / 44.6 | N–C H 2 – CH2 (C5) | Doubled. Direct neighbor to the carbamate nitrogen. |

| 28.1 / 29.4 | C=N–C H 2 (C4) | Doubled. Influenced heavily by the anisotropic cone of the oxime hydroxyl group. |

Expert Insight: When acquiring the 13 C spectrum, ensure you run a sufficient number of scans (typically >512 at standard concentrations) because the splitting of the pyrrolidine carbons effectively halves their signal-to-noise ratio compared to the aromatic carbons.

Conclusion

The NMR spectra of Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate are textbook examples of how molecular dynamics (restricted rotation) and geometric isomerism manifest in analytical data. By utilizing the self-validating synthesis protocols and understanding the causality behind peak broadening and doubling, researchers can confidently elucidate the structure of this compound without falsely attributing spectral complexity to chemical impurities. When in doubt, Variable Temperature (VT) NMR remains the gold standard for resolving these dynamic states.

References

- Title: EP 1 562 925 B1 - Phenylalanine derivatives as dipeptidyl peptidase-IV inhibitors Source: European Patent Office / Google Patents URL

- Title: US 9,655,900 B2 - Heterocyclic compound and use thereof Source: United States Patent and Trademark Office / Google Patents URL

-

Title: Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate (CAS 1051936-08-3) Product Specifications Source: Capot Chemical Catalog URL: [Link]

Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate: A Technical Whitepaper on Synthesis, Physicochemical Profiling, and Application Logic

In the landscape of modern medicinal chemistry, the rapid and reliable synthesis of functionalized heterocycles is paramount. As a Senior Application Scientist, I frequently leverage the pyrrolidine scaffold due to its privileged status in drug discovery. Specifically, benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate serves as a critical, stable intermediate for generating 3-aminopyrrolidines—a core pharmacophore found in numerous commercial therapeutics, including dipeptidyl peptidase-IV (DPP-4) inhibitors[1].

This whitepaper dissects the physicochemical properties, mechanistic causality, and self-validating experimental protocols required to synthesize and utilize this specific oxime intermediate.

Phase 1: Quantitative Physicochemical Profiling

Before initiating any synthetic workflow, establishing the quantitative baseline of the target molecule is essential for downstream analytical validation. The carboxybenzyl (Cbz) protected oxime exhibits the following verified properties[2]:

| Property | Quantitative Value / Description |

| Chemical Name | Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate |

| CAS Number | 1051936-08-3[2],[3] |

| Molecular Formula | C12H14N2O3[2] |

| Molecular Weight | 234.25 g/mol [2] |

| Target Mass [M+H]+ | 235.1 (Crucial for LCMS monitoring) |

| Structural Features | Orthogonally protected secondary amine (Cbz); reactive oxime (C=N-OH) |

Phase 2: Mechanistic Causality of Oxime Formation

The synthesis of benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate relies on the nucleophilic addition of hydroxylamine to the C3-ketone of 1-Cbz-3-pyrrolidinone. As scientists, we must understand why specific reagents are chosen rather than blindly following a recipe.

The Logic of Reagent Selection:

-

Hydroxylamine Hydrochloride (NH₂OH·HCl): Free hydroxylamine is unstable and prone to explosive decomposition. We utilize the hydrochloride salt because it is bench-stable and highly controlled[4].

-

Base Selection (Pyridine or DIPEA): The hydrochloride salt must be neutralized to liberate the nucleophilic free amine. We strictly avoid strong aqueous bases (like NaOH) because they can prematurely hydrolyze the benzyl carbamate (Cbz) protecting group. Weak organic bases like pyridine or N,N-Diisopropylethylamine (DIPEA) act as acid scavengers while also serving as proton-transfer catalysts to facilitate the dehydration of the tetrahedral hemiaminal intermediate[4].

Mechanistic pathway of oxime formation via hemiaminal intermediate.

Phase 3: Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning the chemist can verify success at each phase without waiting for final NMR characterization. The following methodology is optimized for high yield and high purity[1],[4].

Step 1: Solvation & Activation

-

Action: Dissolve 1.0 equivalent of benzyl 3-oxopyrrolidine-1-carboxylate in dry ethanol (EtOH) or methanol (MeOH) at 0.2 M concentration.

-

Validation: The solution should be completely clear. Alcohols are chosen because they solubilize both the lipophilic starting material and the polar hydrochloride salts.

Step 2: Reagent Addition

-

Action: Add 1.5 equivalents of NH₂OH·HCl, followed dropwise by 2.0 equivalents of pyridine or DIPEA[4].

-

Causality: The slight excess of base ensures complete liberation of hydroxylamine and neutralizes the HCl byproduct, preventing the reaction from stalling in an overly acidic environment.

Step 3: Thermal Maturation & Monitoring

-

Action: Stir the reaction mixture at 25 °C to 80 °C for 2–4 hours[4].

-

Validation (LCMS): This is a self-validating checkpoint. Pull a 10 µL aliquot. The starting material mass ([M+H]+ = 220) must completely disappear, replaced by the oxime product mass ([M+H]+ = 235).

Step 4: Orthogonal Quench & Extraction

-

Action: Concentrate the mixture under reduced pressure to remove the alcohol. Partition the resulting residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃[1].

-

Causality: The NaHCO₃ wash is not arbitrary. It neutralizes any residual acid and forces the pyridine into the aqueous layer as a water-soluble salt. Simultaneously, the lipophilic Cbz-protected oxime is driven entirely into the organic EtOAc layer.

Step 5: Isolation

-

Action: Wash the organic layer with brine (to remove residual water), dry over anhydrous Na₂SO₄, filter, and concentrate to afford benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate as a solid or dense oil[4].

Self-validating experimental workflow for oxime synthesis and isolation.

Phase 4: Strategic Rationale in Drug Development

Why synthesize the oxime instead of performing a direct reductive amination on the ketone?

In drug development, control over the reaction trajectory is everything. Direct reductive amination of 1-Cbz-3-pyrrolidinone with ammonia often leads to over-alkylation, generating unwanted secondary or tertiary amine dimers.

By isolating the benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate , we lock the nitrogen into the molecule. This allows us to perform a highly controlled, orthogonal reduction (e.g., using Zinc dust in Acetic Acid) to yield the pure primary 3-aminopyrrolidine. We specifically avoid catalytic hydrogenation (H₂ / Pd-C) at this stage, as it would simultaneously cleave the Cbz protecting group, ruining the orthogonal protection strategy required for subsequent peptide coupling in targets like DP-IV inhibitors[1].

References

-

Capot Chemical. "1051936-08-3 | benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate". Capot Chemical Catalog. URL: [Link]

- Merck & Co., Inc. "EP1562925B1 - Phenylalanine derivatives as DP-IV inhibitors". European Patent Office / Google Patents.

-

NextSDS. "benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate — Chemical Substance Information". NextSDS Database. URL:[Link]

- F. Hoffmann-La Roche AG. "Aromatic compounds for use as protein phosphatase 2a (pp2a) modulators". World Intellectual Property Organization / Google Patents.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 1051936-08-3 | benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate - Capot Chemical [capotchem.com]

- 3. nextsds.com [nextsds.com]

- 4. WO2024028808A1 - Aromatic compounds for use as protein phosphatase 2a (pp2a) modulators - Google Patents [patents.google.com]

Engineering 3-Aminopyrrolidine Scaffolds: A Mechanistic Guide to Cbz-Protected 3-Pyrrolidinone Oxime Derivatives

Introduction & Strategic Rationale

The pyrrolidine ring is a privileged pharmacophore in modern medicinal chemistry. Specifically, 3-aminopyrrolidines are critical structural motifs in fluoroquinolone antibiotics, dipeptidyl peptidase-4 (DPP-4) inhibitors, and chemokine receptor modulators[1][2]. However, the direct functionalization of pyrrolidines to yield these primary amines often suffers from poor regioselectivity, over-alkylation, and complex purification bottlenecks.

As a Senior Application Scientist, I frequently advocate for bypassing direct reductive amination in favor of utilizing oxime intermediates—specifically benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate (CAS: 1051936-08-3)[3]. This whitepaper details the causality behind selecting the Cbz-protected oxime route, outlines self-validating experimental protocols, and explores its downstream applications in drug development.

The Causality of the Synthetic Design

-

Why the Oxime? Converting a ketone directly to a primary amine via an imine intermediate is notoriously prone to forming secondary or tertiary amine byproducts. The oxime provides a highly stable, isolable intermediate. The electronegative oxygen of the oxime reduces the nucleophilicity of the nitrogen, completely preventing over-alkylation during the subsequent reduction step. Furthermore, oxime reduction is highly stereocontrollable.

-

Why the Cbz Group? The carboxybenzyl (Cbz) group provides excellent orthogonality. It is robustly stable under the mildly acidic conditions required for oxime formation but can be cleaved simultaneously with the oxime reduction via catalytic hydrogenation, or retained if selective chemical reduction is employed.

Experimental Protocol: Synthesis of the Cbz-Protected Oxime

Self-Validating System: This protocol incorporates mandatory In-Process Controls (IPC) to ensure the condensation reaction is complete before workup. This prevents the carryover of unreacted ketones, which are structurally similar to the product and notoriously difficult to separate via standard chromatography.

Materials

-

1-Cbz-3-pyrrolidinone (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium acetate (1.5 eq)

-

Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology

-

Substrate Solubilization: Dissolve 1-Cbz-3-pyrrolidinone in ethanol at room temperature under a nitrogen atmosphere.

-

Nucleophile Activation: In a separate vessel, dissolve hydroxylamine hydrochloride and sodium acetate in water.

-

Causality: Sodium acetate acts as a mild base to liberate the free hydroxylamine nucleophile from its hydrochloride salt without causing base-catalyzed degradation (hydrolysis) of the Cbz protecting group.

-

-

Controlled Addition: Dropwise add the aqueous hydroxylamine solution to the ethanolic ketone solution over 15 minutes to control the exotherm.

-

Thermal Condensation: Heat the biphasic mixture to 60°C and maintain aggressive stirring for 2-3 hours.

-

IPC Validation (Critical): Sample the reaction mixture and analyze via TLC (Hexanes:EtOAc 7:3) or LC-MS. The complete disappearance of the starting ketone peak validates that the reaction has reached completion. Do not proceed to workup until this is confirmed.

-

Isolation & Purification: Concentrate the mixture under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate as a high-purity white to off-white solid[3].

Divergent Reduction Strategies

The reduction of the oxime to the 3-aminopyrrolidine can be precisely tuned based on the desired final product. Table 1 summarizes the quantitative metrics of various reduction pathways, highlighting how the choice of reductant dictates chemoselectivity.

Table 1: Comparison of Oxime Reduction Strategies

| Reduction Method | Catalyst / Reagent | Reaction Conditions | Primary Product | Yield (%) | Chemoselectivity Profile |

| Global Reduction | Pd/C (10%), H₂ gas | 50 psi, MeOH, 25°C | 3-Aminopyrrolidine | >90% | Simultaneously cleaves Cbz and reduces oxime. |

| Selective Reduction | Zn dust, Glacial AcOH | 60°C, 4 hours | 1-Cbz-3-aminopyrrolidine | 75-85% | Retains Cbz group; selectively reduces oxime. |

| Photoenzymatic | Biocatalyst + Light | MeCN/H₂O, 25°C | Chiral 3-Aminopyrrolidine | Up to 90% | Highly stereoselective (>99% ee); mild conditions. |

Visualizing the Synthetic Logic

The following diagram maps the divergence in reduction strategies based on the chosen catalytic environment.

Caption: Divergent reduction pathways of Cbz-protected 3-pyrrolidinone oxime yielding specific amines.

Downstream Medicinal Applications

Once the 3-aminopyrrolidine core is synthesized and appropriately deprotected, it serves as a versatile nucleophilic building block for advanced Active Pharmaceutical Ingredients (APIs).

-

Fluoroquinolone Antibacterials: Alkylation or coupling at the C-7 position of the fluoroquinolone scaffold with 3-aminopyrrolidines drastically improves oral bioavailability and in vivo potency against resistant bacterial strains[1]. Interestingly, oxime-functionalized pyrrolidines themselves have also been directly incorporated into quinolones to fine-tune lipophilicity and pharmacokinetic profiles[1].

-

Chemokine Receptor Modulators: 3-Aminopyrrolidine derivatives act as potent antagonists for the CCR2 and CCR5 receptors. Because these receptors are critical in leukocyte recruitment, their targeted modulation is a primary therapeutic strategy for treating severe inflammatory and autoimmune diseases, including rheumatoid arthritis and atherosclerosis[2].

Caption: Integration of 3-aminopyrrolidine derivatives into advanced pharmaceutical APIs.

Conclusion

The utilization of benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate represents a highly controlled, scalable approach to synthesizing complex pyrrolidine-based APIs. By leveraging the inherent stability of the oxime and the chemical orthogonality of the Cbz group, chemists can dictate the precise functionalization of the molecule. This methodology ensures high yields, eliminates over-alkylation, and minimizes downstream purification bottlenecks, making it an indispensable workflow in modern drug development.

References

-

Capot Chemical. "1051936-08-3 | benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate". Capot Chemical Catalog.[Link]

-

França, A. S., et al. "Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes". The Journal of Organic Chemistry, ACS Publications.[Link]

-

Hong, C. Y., et al. "Novel Fluoroquinolone Antibacterial Agents Containing Oxime-Substituted (Aminomethyl)pyrrolidines: Synthesis and Antibacterial Activity". Journal of Medicinal Chemistry, ACS Publications.[Link]

- Google Patents. "US7834021B2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors".

Sources

An In-depth Technical Guide to the Mechanism of Oxime Formation in Benzyl 3-oxopyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oximes are a class of organic compounds with the general formula R¹R²C=NOH, where R¹ and R² are organic side chains. These compounds are of significant interest in medicinal chemistry and drug development due to their versatile reactivity and biological activities.[1][2] Benzyl 3-oxopyrrolidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents, and its conversion to the corresponding oxime is a critical step in many synthetic routes.[3][4] This guide provides a comprehensive overview of the mechanism of oxime formation from this specific ketone, detailing the underlying principles, reaction kinetics, and practical considerations for laboratory and industrial applications.

The Core Mechanism: Nucleophilic Addition-Elimination

The formation of an oxime from a ketone and hydroxylamine is a classic example of a nucleophilic addition-elimination reaction.[5][6] The overall transformation involves the replacement of the carbonyl oxygen with a =NOH group. The reaction can be dissected into two primary stages:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of benzyl 3-oxopyrrolidine-1-carboxylate.[5][7] This step leads to the formation of a tetrahedral intermediate known as a carbinolamine.[5]

-

Dehydration (Elimination): The carbinolamine intermediate is generally unstable and undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime.[5]

The Critical Role of pH

The rate of oxime formation is highly dependent on the pH of the reaction medium. Optimal conditions are typically found in weakly acidic media, around a pH of 3.5.[8]

-

In slightly acidic conditions: The carbonyl oxygen of the ketone is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic hydroxylamine.[8]

-

In highly acidic conditions: While the carbonyl group is activated, the hydroxylamine, being a base, also gets protonated to form H₃N⁺OH. This protonation of the nucleophile significantly reduces its nucleophilicity, thereby slowing down the reaction rate.[8]

-

In basic or neutral conditions: The carbonyl group is not sufficiently activated for a rapid nucleophilic attack, leading to a slower reaction.[8]

The general pH dependence of oxime formation exhibits a maximum rate in the pH range of 4.5–5.[9] The need for a proton in the dehydration step contributes to the observed pH profile.[9]

Caption: The influence of pH on the rate of oxime formation.

Mechanistic Pathway of Oxime Formation

The detailed step-by-step mechanism for the reaction of benzyl 3-oxopyrrolidine-1-carboxylate with hydroxylamine is as follows:

Caption: Step-wise mechanism of oxime formation.

Catalysis in Oxime Formation

While pH control is paramount, certain catalysts can further enhance the rate of oxime formation, particularly at or near physiological pH.

Aniline and its Derivatives

Aniline has been identified as an effective nucleophilic catalyst for oxime formation, especially under physiological conditions.[10] The mechanism of aniline catalysis involves the formation of a more reactive Schiff base (imine) intermediate with the ketone. This is then displaced by hydroxylamine in a trans-oximation reaction. However, aniline's effectiveness can be limited with keto substrates.[10]

Carboxylates

Carboxylate anions, such as acetate, have been shown to act as activating agents, promoting oxime formation with both aldehydes and ketones at physiological pH.[10] They are believed to facilitate the reaction by forming hydrogen bonds with the rate-limiting intermediate, thereby driving the reaction to completion.[10] A synergistic effect has been observed when aniline and carboxylates are used in combination, leading to a significant increase in the reaction rate with keto substrates.[10]

Boronic Acids

Boronic acids have also been demonstrated to facilitate rapid oxime condensations at neutral pH.[9] The Lewis acidity of boron, coupled with its ability to modulate the pKa of alcohols through coordination, is thought to be responsible for this rate enhancement.[9]

Experimental Protocol for the Synthesis of Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate

This protocol provides a general guideline for the synthesis of the target oxime. Optimization may be required based on specific laboratory conditions and desired purity.

Materials:

-

Benzyl 3-oxopyrrolidine-1-carboxylate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or another suitable base

-

Ethanol or another suitable solvent

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl 3-oxopyrrolidine-1-carboxylate in ethanol.

-

Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of deionized water. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt and to buffer the reaction mixture to a weakly acidic pH.

-

Reaction: Add the hydroxylamine solution to the solution of the ketone at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

| Reactant | Molar Equivalent | Molecular Weight ( g/mol ) | Amount |

| Benzyl 3-oxopyrrolidine-1-carboxylate | 1.0 | 219.24 | (User to specify) |

| Hydroxylamine hydrochloride | 1.1 - 1.5 | 69.49 | (User to calculate) |

| Sodium acetate | 1.1 - 1.5 | 82.03 | (User to calculate) |

Note: The use of a slight excess of hydroxylamine hydrochloride and base is recommended to ensure complete conversion of the starting material.

Conclusion

The formation of benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate is a well-understood nucleophilic addition-elimination reaction. The success of this transformation hinges on careful control of the reaction pH, with weakly acidic conditions being optimal. The use of catalysts such as aniline derivatives, carboxylates, or boronic acids can further enhance the reaction rate, particularly under milder, near-neutral conditions. The provided experimental protocol serves as a robust starting point for the synthesis of this important pharmaceutical intermediate. A thorough understanding of the underlying mechanism is crucial for process optimization, impurity profiling, and the development of efficient and scalable synthetic routes in drug discovery and development.

References

- Filo. (2024, August 17).

- Filo. (2025, August 10). Cyclohexanone reacts with hydroxylamine NH_2OH to form cyclohexanone-oxim...

- Dirksen, A., et al. (2015, April 7). Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH.

- Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?

- Gambardella, A., et al. (2015, April 13). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science, 6(7), 3843-3848.

- Gagnon, D., et al. (2009, September 30). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. The Journal of Organic Chemistry, 74(20), 7968-7971.

- de Souza, R. O. M. A., et al. (2018). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.

- Rzepa, H. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog.

- BYJU'S. (n.d.). Oximes Structure.

- van der Vorm, S., et al. (2018, February 13). Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates.

- Beilstein Journal of Organic Chemistry. (2020, June 5).

- Chemical Society Reviews. (2022).

- Royal Society of Chemistry. (2016, May 10). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science.

- Organic Chemistry Portal. (n.d.).

- Google Patents. (n.d.).

- Google Patents. (n.d.). PROCESS FOR THE PRODUCTION OF PYRROLIDINE OXIMES.

- American Chemical Society. (2017, October 9). Metal-Involving Synthesis and Reactions of Oximes.

- Organic Chemistry Portal. (n.d.).

- TCI Chemicals. (n.d.).

- Journal of Science. (2025, February 19). Synthesis of Some Benzyl Oxime Ethers.

- ResearchGate. (2025, February 19). (PDF) Synthesis of Some Benzyl Oxime Ethers.

- MDPI. (2019, July 5). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.

- Royal Society of Chemistry. (n.d.).

- Arkivoc. (2001).

- MDPI. (2022, March 14).

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. mdpi.com [mdpi.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. DE602005003803T2 - PROCESS FOR THE PRODUCTION OF PYRROLIDINE OXIMES - Google Patents [patents.google.com]

- 5. Cyclohexanone reacts with hydroxylamine NH_2OH to form cyclohexanone-oxim.. [askfilo.com]

- 6. quora.com [quora.com]

- 7. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]

- 9. Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A [pubs.rsc.org]

- 10. Insights into the mechanism and catalysis of oxime coupling chemistry at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermal Stability and Melting Point Profiling of Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate: A Methodological Whitepaper

Executive Summary

Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate (CAS: 1051936-08-3) is a highly functionalized intermediate widely utilized in the synthesis of complex pyrrolidine-based therapeutics. Despite its commercial availability, standard chemical safety data sheets uniformly report its melting point and boiling point as "Not available"[1]. This absence of basic physicochemical data is not an oversight; rather, it is a hallmark of molecules whose phase transitions are intimately coupled with thermal degradation.

This whitepaper provides an in-depth structural analysis of the compound's thermal liabilities and establishes a self-validating analytical framework to accurately determine its melting point ( Tm ) and thermal decomposition temperature ( Td ).

Structural Analysis & Predictive Thermal Behavior

To understand the thermal stability of this compound, we must deconstruct its molecular architecture. The molecule features two highly thermally labile moieties attached to a stable pyrrolidine core: an N-benzyloxycarbonyl (Cbz) protecting group and a hydroxyimino (oxime) group.

The N-Benzyloxycarbonyl (Cbz) Moiety: The Cbz group is historically known for its susceptibility to thermal cleavage. Kinetic studies on N-benzyloxycarbonyl complexes demonstrate that multi-step thermal degradation—specifically decarboxylation and the loss of benzyl fragments—typically initiates between 130°C and 180°C[2].

The Hydroxyimino (Oxime) Moiety: Oximes present a distinct and potent thermal hazard. They are energetic functional groups prone to exothermic decomposition. Research on related oxime derivatives, such as (Z)-glyoxylic acid oxime, reveals that these compounds often melt with simultaneous decomposition in the 150°C–165°C range[3]. Furthermore, advanced calorimetric studies on organic hydroxylamine derivatives confirm that oxime decomposition is highly exothermic, releasing nitrogen oxides ( NOx ) and water, and can become autocatalytic under confinement[4].

Synthesis of Predictive Data: Because the predicted melting point of the pyrrolidine core overlaps with the activation energies required for Cbz decarboxylation and oxime degradation, the compound is expected to exhibit a melting point ( Tm ) closely followed by, or directly overlapping with, an exothermic decomposition ( Td ) in the 140°C–170°C range.

Fig 1. Predicted concurrent thermal degradation pathways of Cbz and oxime groups.

Methodological Framework: Orthogonal Thermal Profiling

Because melting and decomposition overlap, determining a discrete melting point requires a self-validating analytical approach. A single Differential Scanning Calorimetry (DSC) run is insufficient because an endothermic melting peak can be masked by an exothermic oxime decomposition or misidentified as an endothermic Cbz decarboxylation event. By running Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) in parallel, we create a self-validating system: if an endotherm in DSC is accompanied by zero mass loss in TGA, it is a pure phase transition (melting). If the endotherm coincides with mass loss, it is thermal degradation.

Fig 2. Orthogonal thermal analysis workflow utilizing DSC and TGA-MS.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Identify the physical phase transition ( Tm ) and the onset of energetic decomposition.

-

Calibration: Calibrate the DSC instrument using high-purity Indium and Zinc standards to ensure temperature accuracy.

-

Sample Preparation: Weigh precisely 2.0–5.0 mg of Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate into an aluminum crucible.

-

Crucible Sealing (Causality): Seal the crucible with an aluminum lid containing a laser-drilled pinhole . Why? If the pan is hermetically sealed without a pinhole, the evolution of CO2 from Cbz cleavage and N2O from oxime decomposition will artificially increase internal pressure. This shifts the melting point via the Clausius-Clapeyron effect and introduces the risk of violent pan rupture[4].

-

Atmosphere Control: Purge the furnace with dry Nitrogen ( N2 ) at a flow rate of 50 mL/min to prevent oxidative degradation artifacts.

-

Thermal Program: Equilibrate at 25°C, then apply a dynamic heating rate of 10°C/min up to 300°C.

-

Data Extraction: Record the extrapolated onset temperature of the first endotherm as the melting point ( Tm ).

Protocol 2: Thermogravimetric Analysis with Mass Spectrometry (TGA-MS)

Objective: Validate the DSC findings by correlating thermal events with mass loss and specific gas evolution.

-

Sample Preparation: Weigh 5.0–10.0 mg of the compound into an open platinum or alumina crucible.

-

Atmosphere Control (Causality): Purge with Nitrogen at 60 mL/min. Why? Inert gas isolates the molecule's inherent thermal degradation kinetics from secondary oxidative combustion, allowing for accurate baseline modeling.

-

Thermal Program: Heat from 25°C to 600°C at 10°C/min.

-

MS Coupling (Self-Validation): Transfer evolved gases to the MS via a heated capillary line (200°C to prevent condensation). Track specific mass-to-charge (m/z) ratios. The detection of m/z 44 ( CO2 ) precisely validates the onset of Cbz cleavage, while m/z 30 ( NO ) or 44 ( N2O ) validates oxime decomposition.

Quantitative Data Presentation

Based on the structural analogs and the known kinetics of Cbz and oxime functional groups, the following table summarizes the predicted quantitative thermal events researchers will observe when executing the protocols above.

Table 1: Predicted Thermal Events and Diagnostic Metrics

| Thermal Event | Expected Temp Range (°C) | DSC Signature | TGA Signature | Evolved Gases (MS m/z) |

| Melting Point ( Tm ) | 140 – 160 | Sharp Endotherm | No Mass Loss | None |

| Oxime Decomposition | 150 – 180 | Broad Exotherm | 10-15% Mass Loss | 18 ( H2O ), 30 ( NO ), 44 ( N2O ) |

| Cbz Decarboxylation | 170 – 220 | Endotherm/Exotherm | 30-40% Mass Loss | 44 ( CO2 ), 91 ( C7H7+ ), 108 ( PhCH2OH ) |

| Carbonization | > 300 | Broad Exotherm | Continuous Loss | Various complex organics |

Note: Due to the proximity of Tm and the decomposition onset, melting may occur with simultaneous degradation. If the DSC endotherm immediately transitions into an exotherm, the compound is classified as "melting with decomposition."

Conclusion

The lack of published melting point data for Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate is a direct consequence of its thermally labile Cbz and oxime functional groups, which drive concurrent melting and degradation. By abandoning single-method reliance and adopting the orthogonal DSC and TGA-MS workflow outlined in this guide, researchers can safely and accurately profile the thermal boundaries of this critical pharmaceutical intermediate, ensuring both process safety and synthetic reliability.

References

-

Capot Chemical. "1051936-08-3 | benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate Product Specifications." Capot Chemical Catalog.[1] URL:

-

BenchChem. "An In-depth Technical Guide on the Thermal Stability and Decomposition of (Z)-glyoxylic acid oxime." BenchChem Technical Resources.[3] URL:

-

AKJournals. "Kinetics and mechanism of degradation of Co(II)–N-benzyloxycarbonylglycinato complex." Journal of Thermal Analysis and Calorimetry.[2] URL:

-

ACS Publications. "Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification." Industrial & Engineering Chemistry Research.[4] URL:

Sources

Application Note: Synthesis and Characterization Protocol for Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate (1-Cbz-3-pyrrolidinone oxime) Formula: C₁₂H₁₄N₂O₃ | Molecular Weight: 234.25 g/mol

Introduction and Strategic Rationale

Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate is a critical intermediate in the synthesis of 3-aminopyrrolidine derivatives, which are ubiquitous pharmacophores in modern drug discovery (e.g., kinase inhibitors, GPCR ligands, and dipeptidyl peptidase-IV inhibitors) [1].

The transformation of Benzyl 3-oxopyrrolidine-1-carboxylate to its corresponding oxime is typically the first step in a reductive amination sequence. By utilizing hydroxylamine hydrochloride ( NH2OH⋅HCl ) in the presence of a mild base, the ketone is efficiently converted to the oxime.

Mechanistic Causality & Experimental Design:

-

Reagent Selection: Hydroxylamine hydrochloride is preferred over free hydroxylamine due to its superior bench stability and safety profile [2].

-

Buffer System (Base Choice): A mild base such as Sodium Acetate (NaOAc) or Pyridine is strictly required. The base serves a dual purpose: it liberates the nucleophilic free hydroxylamine from its hydrochloride salt, while simultaneously maintaining a slightly acidic reaction medium (pH 4–5). This specific pH range is critical; it ensures the carbonyl oxygen is sufficiently protonated to increase its electrophilicity without completely protonating the hydroxylamine, which would quench its nucleophilicity.

-

Isomerism Note: Due to the asymmetry of the pyrrolidine ring (C2 vs. C4 environment), the resulting oxime will inherently form as a mixture of E and Z geometric isomers. For most downstream applications (e.g., reduction to the primary amine), separating these isomers is unnecessary as the stereocenter is resolved or randomized in the subsequent reduction step.

Experimental Workflow

Fig 1. Standardized workflow for the oximation of 1-Cbz-3-pyrrolidinone.

Materials and Reagents

| Reagent / Material | Role | Equivalents | Amount (Scale: 10 mmol) |

| Benzyl 3-oxopyrrolidine-1-carboxylate | Starting Material (SM) | 1.0 eq | 2.19 g |

| Hydroxylamine hydrochloride | Nitrogen Source | 1.5 eq | 1.04 g |

| Sodium Acetate (NaOAc) | Base / Buffer | 1.5 eq | 1.23 g |

| Ethanol (Absolute) | Primary Solvent | - | 20 mL |

| Deionized Water | Co-solvent | - | 5 mL |

| Ethyl Acetate (EtOAc) | Extraction Solvent | - | 3 × 20 mL |

| Sodium Sulfate (Na₂SO₄) | Drying Agent | - | As needed |

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, ensuring researchers can verify the integrity of the reaction at critical junctures.

Step 1: Reaction Assembly

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Benzyl 3-oxopyrrolidine-1-carboxylate (2.19 g, 10.0 mmol).

-

Dissolve the starting material in 20 mL of absolute ethanol. Stir at room temperature until a homogeneous solution is achieved.

Step 2: Reagent Introduction

-

In a separate small beaker, dissolve hydroxylamine hydrochloride (1.04 g, 15.0 mmol) and sodium acetate (1.23 g, 15.0 mmol) in 5 mL of deionized water.

-

Expert Insight: Pre-dissolving the salts in water prevents the formation of insoluble suspensions when added to ethanol, ensuring a homogeneous biphasic or fully dissolved reaction matrix, which accelerates reaction kinetics.

-

-

Add the aqueous salt solution dropwise to the ethanolic ketone solution over 5 minutes.

Step 3: Condensation and Monitoring

-

Attach a reflux condenser to the flask and heat the mixture to 60 °C using an oil bath or heating block [3].

-

Stir vigorously for 2 to 4 hours.

-

Self-Validation Check (TLC): Monitor the reaction progress via Thin Layer Chromatography (Eluent: 1:1 Hexanes/Ethyl Acetate; UV visualization). The starting material ( Rf≈0.6 ) should completely disappear, replaced by a more polar product spot ( Rf≈0.3−0.4 ). Note: The product may appear as an elongated spot or a closely eluting doublet due to the E/Z isomers.

Step 4: Workup and Isolation

-

Once complete, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the ethanol.

-

Dilute the resulting aqueous residue with 20 mL of Deionized Water and extract with Ethyl Acetate (3 × 20 mL).

-

Combine the organic layers and wash sequentially with water (20 mL) and saturated aqueous sodium chloride (brine, 20 mL).

-

Expert Insight: The brine wash is critical to remove residual water and dissolved salts from the organic layer prior to drying, preventing emulsion formation.

-

-

Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate in vacuo to afford the crude product.

Step 5: Purification (If Required) The reaction typically proceeds with >90% yield and high purity. If trace impurities are present, the crude material can be purified via flash column chromatography (Silica gel, gradient elution 20% to 50% EtOAc in Hexanes).

Expected Characterization Data

| Analytical Method | Expected Result / Observation |

| Physical Appearance | White to off-white solid, or highly viscous colorless oil. |

| Yield | > 90% (Crude, highly pure). |

| LC-MS (ESI+) | m/z calculated for C₁₂H₁₄N₂O₃: 234.10; Found: 235.1[M+H]⁺ |

| ¹H NMR (400 MHz, CDCl₃) | Two sets of signals will be observed due to E/Z isomerism and rotamers of the Cbz group. Key signals: ~8.5-9.0 ppm (br s, 1H, N-OH ), 7.3-7.4 ppm (m, 5H, Ar-H ), 5.1 ppm (s, 2H, CH₂ -Ph). |

References

- Title: Dipeptidyl Peptidase-IV Inhibitors (Patent EP1562925B1)

- Title: Aromatic compounds for use as protein phosphatase 2a (pp2a) modulators (Patent WO2024028808A1)

- Title: Heterocyclic compound (Patent US8722660B2)

Reduction of Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate to 3-aminopyrrolidine

Comprehensive Guide: One-Pot Reduction and Deprotection of Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate to 3-Aminopyrrolidine

Executive Summary

The synthesis of 3-aminopyrrolidine is a critical operation in pharmaceutical development. The 3-aminopyrrolidine scaffold is a privileged structural motif found in numerous high-value active pharmaceutical ingredients (APIs), most notably in broad-spectrum fluoroquinolone antibiotics such as tosufloxacin and clinafloxacin, which target bacterial DNA gyrase and topoisomerase IV[1]. It is also utilized in the development of novel anti-parasitic agents[2].

Because free pyrrolidin-3-one is notoriously unstable and prone to rapid intermolecular aldol condensation, the synthesis of 3-aminopyrrolidine typically relies on stable precursors. Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate (a Cbz-protected pyrrolidinone oxime) is an ideal, bench-stable starting material. This application note details a highly efficient, one-pot catalytic hydrogenation protocol that simultaneously reduces the oxime to a primary amine and cleaves the carboxybenzyl (Cbz) protecting group to yield 3-aminopyrrolidine dihydrochloride.

Mechanistic Rationale & Experimental Design

The transformation of Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate to 3-aminopyrrolidine requires two distinct chemical events: the reduction of the N-O bond of the oxime and the hydrogenolysis of the C-O bond of the Cbz group[3].

Why Palladium on Carbon (Pd/C)? Palladium on carbon is uniquely suited for this one-pot transformation. Under a hydrogen atmosphere, Pd/C readily catalyzes the reduction of oximes to primary amines via a transient imine intermediate[4]. Simultaneously, Pd/C is the premier catalyst for the hydrogenolysis of benzyl carbamates (Cbz groups), releasing toluene and carbon dioxide as benign byproducts.

The Critical Role of Acidic Media (HCl) The most significant challenge in oxime reduction is the suppression of secondary amine formation (dimerization). As the oxime is reduced to an imine and subsequently to a primary amine, the newly formed primary amine can act as a nucleophile. In neutral conditions, it will attack the unreacted imine intermediate, forming an undesired secondary amine dimer. To prevent this, the reaction is conducted in methanol containing an excess of hydrochloric acid (HCl). The acid immediately protonates the primary amine upon formation. The resulting ammonium salt is non-nucleophilic, completely shutting down the dimerization pathway and ensuring a near-quantitative yield of the primary amine. Furthermore, the acid facilitates the isolation of the product as a highly water-soluble, stable dihydrochloride salt.

Reaction Pathway

Reaction pathway for the one-pot reduction and deprotection to 3-aminopyrrolidine.

Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure safety and high yield.

Materials & Reagents

-

Substrate: Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate (CAS: 1051936-08-3)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (to mitigate pyrophoric risks)

-

Solvent: Methanol (MeOH), anhydrous

-

Additive: Concentrated Hydrochloric Acid (37% HCl) or 4M HCl in Dioxane

-

Gas: Hydrogen gas (H₂) cylinder or balloon

-

Filtration: Celite® 545

Workflow Diagram

Step-by-step workflow for the catalytic hydrogenation and isolation process.

Step-by-Step Procedure

-

Substrate Preparation: In a flame-dried round-bottom flask, dissolve 10.0 mmol of Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate in 50 mL of anhydrous methanol. Slowly add 25.0 mmol (2.5 equivalents) of concentrated HCl. Causality: The excess acid ensures that both the primary amine and the secondary pyrrolidine nitrogen will be fully protonated as they are generated.

-

Inert Atmosphere & Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C (typically 10-15% w/w relative to the substrate). Safety Note: Dry Pd/C is highly pyrophoric and can ignite methanol vapors. Always add the catalyst under a blanket of Argon, preferably using water-wetted Pd/C.

-

Hydrogenation (Self-Validating Step): Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under an H₂ atmosphere (1 atm via balloon, or up to 3 atm in a Parr shaker) at room temperature.

-

Validation: In a closed system, monitor the hydrogen uptake. The theoretical consumption is 3 molar equivalents of H₂ (2 eq for oxime reduction, 1 eq for Cbz cleavage).

-

-

Reaction Monitoring: Stir vigorously for 12–24 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

-

Validation: Use a dual-stain approach. The disappearance of the starting material is confirmed by the lack of UV activity (254 nm) due to the destruction of the Cbz aromatic ring. The presence of the product is confirmed by a Ninhydrin stain (requires heating), which yields a deep purple spot indicative of the primary aliphatic amine.

-

-

Filtration: Once hydrogen uptake ceases and TLC confirms completion, purge the system thoroughly with Argon to remove residual H₂. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with an additional 20 mL of methanol.

-

Isolation & Purification: Concentrate the filtrate under reduced pressure. The evolution of CO₂ and toluene (from the Cbz cleavage) will be removed during this step. To purify, triturate the resulting crude residue with cold diethyl ether (Et₂O). The 3-aminopyrrolidine dihydrochloride will precipitate as a highly hygroscopic, off-white to pale yellow solid. Filter and dry strictly under a vacuum to prevent moisture absorption.

Optimization & Reaction Conditions

Depending on the desired intermediate, the reaction conditions can be tuned. The table below summarizes how altering the catalyst or solvent environment dictates the final product.

| Catalyst | Hydrogen Source | Solvent / Additive | Primary Product | Yield (%) | Mechanistic Outcome |

| 10% Pd/C | H₂ (1-3 atm) | MeOH / Excess HCl | 3-Aminopyrrolidine·2HCl | >90% | Complete oxime reduction and Cbz hydrogenolysis; dimerization is completely suppressed. |

| 10% Pd/C | H₂ (1-3 atm) | MeOH (Neutral) | Mixture of monomers & dimers | ~60% | Cbz cleaved, but nucleophilic attack of the primary amine on the imine intermediate occurs. |

| Zn dust | AcOH | THF / H₂O | 1-Cbz-3-aminopyrrolidine | ~85% | Selective oxime reduction; Cbz group remains intact under non-hydrogenolytic conditions. |

| Raney Ni | H₂ (1 atm) | NH₃ in MeOH | 1-Cbz-3-aminopyrrolidine | ~80% | Oxime reduced to amine; ammonia suppresses dimerization; Cbz is stable to Raney Ni at low pressure. |

Analytical Characterization & Troubleshooting

To confirm the successful synthesis of 3-aminopyrrolidine dihydrochloride, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be employed:

-

¹H NMR (D₂O or DMSO-d₆): The most definitive proof of successful deprotection is the complete disappearance of the aromatic protons (multiplet at ~7.3 ppm) and the benzylic CH₂ protons (singlet at ~5.1 ppm) associated with the Cbz group. The pyrrolidine ring protons will shift upfield due to the removal of the electron-withdrawing carbamate group.

-

Troubleshooting Incomplete Cbz Cleavage: If TLC or NMR indicates that the oxime has been reduced but the Cbz group remains intact (yielding 1-Cbz-3-aminopyrrolidine), the catalyst may be poisoned. Filter the mixture, add a fresh batch of 10% Pd/C, and re-subject the mixture to a slightly higher hydrogen pressure (3 atm) or elevate the temperature to 40 °C.

References

-

Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria. Journal of Medicinal Chemistry - ACS Publications. Verified URL:[Link][1]

-

Anti-Toxoplasma gondii Activities and Structure-Activity Relationships of Novel Fluoroquinolones Related to Trovafloxacin. Antimicrobial Agents and Chemotherapy - ASM Journals. Verified URL:[Link][2]

-

Aminooxylated Carbohydrates: Synthesis and Applications. Chemical Reviews - ACS Publications. Verified URL:[Link][3]

-

A Highly Divergent Synthesis of 3-Aminotetrahydropyridines. The Journal of Organic Chemistry - ACS Publications. Verified URL:[Link][4]

Sources

Application Note: Catalytic Hydrogenation of Pyrrolidine Oxime Derivatives to Primary Amines

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Insights

Pyrrolidine oxime derivatives are critical intermediates in the synthesis of aminopyrrolidines—a ubiquitous structural motif in modern pharmacophores. While catalytic hydrogenation is the most atom-economical method to convert oximes to primary amines, the transformation is notoriously complex.

As a process scientist, you must navigate two primary mechanistic hurdles:

-

The Dimerization Pathway (Secondary Amine Formation): The reduction of an oxime proceeds via an imine intermediate. As the desired primary amine accumulates in the reaction mixture, it can act as a nucleophile, attacking the unreacted imine intermediate. Subsequent elimination of ammonia and further reduction yields an unwanted secondary amine dimer[1].

-

The "Pyrrolidine Problem" (Catalyst Poisoning): Pyrrolidine contains a highly basic secondary or tertiary ring nitrogen. This basic site acts as a strong ligand, coordinating to the active sites of transition metal catalysts (especially Palladium and Platinum), thereby poisoning the catalyst and stalling the reaction at the hydroxylamine stage[2].

To achieve a self-validating, high-yielding protocol, the reaction microenvironment must be engineered to suppress both dimerization and catalyst poisoning simultaneously.

Reaction Pathway & Strategic Interventions

To control the reaction, we employ Le Chatelier’s principle and pH-dependent protonation.

-

Under Basic Conditions (Raney Nickel): An excess of ammonia is added to the solvent. This high concentration of ammonia shifts the equilibrium of the imine-amine condensation backward, effectively blocking the primary amine from attacking the imine[2].

-

Under Acidic Conditions (Pd/C or PtO₂): Strong acids (like HCl) or weak acids (like Glacial Acetic Acid) are used. The acid serves a dual purpose: it protonates the pyrrolidine ring nitrogen (preventing catalyst poisoning) and protonates the newly formed primary amine, rendering it non-nucleophilic and incapable of dimerization[1].

Fig 1: Oxime hydrogenation pathway and strategies to prevent secondary amine dimerization.

Catalyst Selection & Optimization Matrix

The choice of catalyst dictates the required solvent system and operational pressure. Use the following data matrix to select the optimal conditions based on your substrate's functional group tolerance.

| Catalyst | Solvent / Additive | Pressure / Temp | Selectivity for 1° Amine | Mechanistic Rationale |

| Raney Ni | MeOH / Excess NH₃ | 50 psi / 40 °C | High | NH₃ suppresses dimerization; Ni naturally resists poisoning by the basic pyrrolidine nitrogen. |

| 10% Pd/C | Glacial AcOH | 15-30 psi / 25 °C | High | Acid protonates pyrrolidine N (prevents poisoning) and 1° amine (prevents dimerization). |

| PtO₂ | EtOH / 2.0 eq HCl | 15 psi / 25 °C | Very High | Highly active for sterically hindered oximes; acidic media ensures absolute selectivity. |

Experimental Protocols

Protocol A: Raney Nickel-Catalyzed Hydrogenation (Basic Conditions)

Best for substrates with acid-sensitive protecting groups (e.g., Boc, acetals).

Materials:

-

Pyrrolidine oxime derivative (1.0 equiv)

-

7M Ammonia in Methanol (NH₃/MeOH)

-

Raney Nickel (W-2 or W-4 grade, ~20% w/w relative to substrate)

Step-by-Step Methodology:

-

Preparation: In a Parr autoclave or heavy-walled hydrogenation vessel, dissolve the pyrrolidine oxime (1.0 equiv) in 7M NH₃/MeOH (approx. 10 mL per gram of substrate). Causality: The high molarity of ammonia is strictly required to saturate the solution and prevent the intermediate imine from dimerizing.

-

Catalyst Addition: Carefully add the Raney Nickel slurry (20% w/w). Safety Note: Raney Ni is highly pyrophoric. Never allow the catalyst to dry in the air; transfer it as a wet slurry using a wide-bore pipette.

-

Purging: Seal the vessel. Purge the headspace with Nitrogen (3x), followed by Hydrogen gas (3x) to ensure a strictly anaerobic environment.

-

Reaction: Pressurize the vessel to 50 psi with H₂. Heat the mixture to 40 °C with vigorous stirring (800+ rpm) for 12–16 hours. Causality: Vigorous stirring is required to overcome the mass-transfer limitations of H₂ gas into the methanolic slurry.

-

Workup: Vent the hydrogen safely. Filter the reaction mixture through a tightly packed pad of Celite under a nitrogen blanket. Wash the pad generously with MeOH. Do not let the Celite pad run dry.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary aminopyrrolidine.

Protocol B: Palladium on Carbon (Pd/C) Hydrogenation (Acidic Conditions)

Best for base-sensitive substrates or when high-pressure autoclaves are unavailable.

Materials:

-

Pyrrolidine oxime derivative (1.0 equiv)

-

Glacial Acetic Acid (AcOH) or Methanol with 2.0 equiv of concentrated HCl

-

10% Pd/C (50% wet, ~10% w/w relative to substrate)

Step-by-Step Methodology:

-

Preparation: Dissolve the pyrrolidine oxime in Glacial Acetic Acid (10 mL per gram). Causality: The acetic acid immediately protonates the pyrrolidine nitrogen, forming an acetate salt that cannot coordinate to and poison the Palladium surface.

-

Catalyst Addition: Add 10% Pd/C (10% w/w) to the solution.

-

Purging & Reaction: Purge the flask with Nitrogen (3x) and Hydrogen (3x). Attach a hydrogen balloon (approx. 15 psi) or place in a Parr shaker at 30 psi. Stir vigorously at 25 °C for 6–12 hours. Monitor H₂ uptake; the reaction is complete when consumption ceases.

-

Filtration: Filter the suspension through a pad of Celite to remove the Pd/C. Wash the pad with 1M aqueous HCl to ensure all amine product is eluted as the highly soluble hydrochloride salt.

-

Basification & Extraction (Critical Step): Transfer the acidic filtrate to an Erlenmeyer flask. Cool to 0 °C in an ice bath. Slowly add 2M aqueous NaOH until the pH reaches >12. Causality: The product currently exists as a bis-protonated salt (pyrrolidinium + primary ammonium). Strong basification is required to generate the free base for organic extraction.

-

Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

- Redina, E., et al. "Ceria–Zirconia-Supported Pt as an Efficient Catalyst for the Sustainable Synthesis of Hydroxylamines and Primary Amines via the Hydrogenation of Oximes Under Ambient Conditions." Molecules (via PMC), 2025.

- "Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines." MDPI, 2022.

Sources

Application Notes & Protocols: Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate in Medicinal Chemistry

Preamble: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the pyrrolidine ring stands out as a "privileged scaffold."[1][2] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with complex biological targets.[2] When this versatile core is functionalized with an oxime group—a moiety known for its diverse pharmacological activities and utility as a versatile chemical handle—the resulting molecule becomes a powerful asset for medicinal chemists.[3][4]

Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate, the subject of this guide, is precisely such a molecule. It combines the conformational advantages of the pyrrolidine ring, a readily cleavable N-protecting group (Carboxybenzyl, Cbz), and the reactive potential of a 3-hydroxyimino (oxime) function. This unique combination makes it not just a compound, but a strategic platform for the synthesis of diverse chemical libraries and the development of novel therapeutic agents. This document provides an in-depth guide to its synthesis, applications, and detailed protocols for its use in a research and development setting.

Molecular Profile and Synthesis

Physicochemical Properties

A clear understanding of a starting material's properties is fundamental to its effective use. Key data for Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 1051936-08-3 | [5] |

| Molecular Formula | C₁₂H₁₄N₂O₃ | PubChem |

| Molecular Weight | 234.25 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate | [6] |

| Storage | 2-8°C, under inert atmosphere | [5] |

Foundational Synthesis Protocol

The most direct and reliable method for preparing the title compound is through the oximation of its corresponding ketone precursor, Benzyl 3-oxopyrrolidine-1-carboxylate. This reaction is a classic condensation between a ketone and hydroxylamine.

Caption: Synthetic pathway for Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate.

Protocol 1: Synthesis of Benzyl 3-(hydroxyimino)pyrrolidine-1-carboxylate

Principle: This protocol details the nucleophilic addition of hydroxylamine to the ketone carbonyl group, followed by dehydration to form the oxime. A mild base is used to liberate free hydroxylamine from its hydrochloride salt and neutralize the HCl byproduct, driving the reaction to completion.

Materials:

-

Benzyl 3-oxopyrrolidine-1-carboxylate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium Acetate (NaOAc) or Pyridine

-

Ethanol (EtOH), 200 proof

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator, magnetic stirrer, standard glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in ethanol (approx. 0.2 M concentration).

-

Reagent Addition: To the stirred solution, add hydroxylamine hydrochloride (1.2 eq) followed by sodium acetate (1.5 eq). The order of addition is crucial to ensure the base is present to free the hydroxylamine.

-

Reaction Execution: Stir the mixture at room temperature for 1-2 hours. Gently heat the reaction to 40-50°C to increase the rate if TLC analysis shows slow conversion.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 EtOAc/Hexane mobile phase). The product spot should be more polar than the starting ketone.

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the ethanol.

-

Extraction: To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL). The organic layers contain the product.

-

Washing: Combine the organic extracts and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification & Validation: The crude product is typically a white or off-white solid of sufficient purity for subsequent steps. If necessary, purify further by recrystallization from an appropriate solvent system (e.g., EtOAc/heptane) or via flash column chromatography. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.[5]

Core Applications in Medicinal Chemistry

The true value of this molecule lies in its application as a versatile building block. Its protected nitrogen and modifiable oxime group allow for a multitude of synthetic transformations.

Scaffold for GABA Transporter (GAT) Inhibitors